3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core. This process is often carried out under metal-free conditions, using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, making it an attractive method for producing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the process is cost-effective and efficient.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core structure and have similar chemical properties.
4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific combination of functional groups and the bicyclo[2.2.2]octane core. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,6-dimethylpiperidine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-10-4-3-5-11(2)18(10)16(19)14-12-6-8-13(9-7-12)15(14)17(20)21/h10-15H,3-9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSZXVDGMLIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2C3CCC(C2C(=O)O)CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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